molecular formula C13H21Cl2F3N2 B1459187 Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride CAS No. 1432680-00-6

Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride

Cat. No.: B1459187
CAS No.: 1432680-00-6
M. Wt: 333.22 g/mol
InChI Key: IQHRNUKIXFVYBK-UHFFFAOYSA-N
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Description

Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride is a synthetic organic compound characterized by a tertiary amine backbone with diethyl and trifluoromethyl-substituted aromatic moieties. The compound features:

  • 3-(Trifluoromethyl)phenyl group: Introduces electron-withdrawing properties and metabolic stability.
  • Dihydrochloride salt: Improves solubility in aqueous media at acidic pH.

Available as a building block for organic synthesis (CymitQuimica, 2025), it is priced at €654 (50 mg) and €1,824 (500 mg) . While exact pharmacological data are unavailable, its structural features suggest utility in drug discovery, particularly for targeting receptors or enzymes influenced by fluorinated motifs.

Properties

IUPAC Name

N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2.2ClH/c1-3-18(4-2)9-8-17-12-7-5-6-11(10-12)13(14,15)16;;/h5-7,10,17H,3-4,8-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHRNUKIXFVYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC=CC(=C1)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Preparation of a trifluoromethyl-substituted aromatic precursor.
  • Formation of an aminoethyl intermediate through reductive amination or alkylation.
  • Conversion to the dihydrochloride salt for stability and handling.

Preparation of the Trifluoromethyl-Substituted Intermediate

A key intermediate is 3-[3-(trifluoromethyl)phenyl]-2-propenal or its derivatives, which can be prepared via an improved process involving mixed anhydrides and reduction steps:

  • Mixed Anhydride Formation : 3-(trifluoromethyl)cinnamic acid is reacted with alkyl chloroformate (e.g., ethyl chloroformate) in the presence of bases such as triethylamine or potassium carbonate in solvents like toluene or tetrahydrofuran at low temperatures (-20°C to 5°C). This produces a mixed anhydride intermediate.

  • Reduction to Propenol : The mixed anhydride is then reduced using aqueous sodium borohydride in tetrahydrofuran at 0-5°C, yielding 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol with yields around 74%.

  • Further Functionalization : Titanium isopropoxide catalyzes the reaction of this aldehyde intermediate with chiral amines, followed by hydrogenation in the presence of palladium on carbon to reduce double bonds and form the desired amine intermediates.

This sequence ensures high purity and yield of the trifluoromethyl-substituted intermediates essential for the target compound synthesis.

Formation of the Aminoethylamine Backbone

The aminoethylamine moiety is introduced through alkylation or reductive amination:

  • Alkylation Approach : Alkylation of aniline derivatives with diethyl vinylphosphonate or similar reagents under neat heating conditions can yield functionalized amines. For example, alkylation of 3-aminopropyltriethoxysilane with diethyl vinylphosphonate has been demonstrated, indicating the feasibility of alkylation routes for related amines.

  • Reductive Amination : The aldehyde intermediate (e.g., 3-[3-(trifluoromethyl)phenyl]-2-propenal) can be reacted with diethylamine or its derivatives in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation over Pd/C to form the aminoethylamine structure.

  • Purification : The crude amines are typically purified by flash column chromatography (FCC) or recrystallization to ensure product purity.

These methods allow for the controlled synthesis of the aminoethylamine moiety with the trifluoromethylphenyl substituent.

Formation of the Dihydrochloride Salt

The final step involves converting the free amine into its dihydrochloride salt to enhance stability and facilitate handling:

  • Treatment of the purified amine with hydrogen chloride gas or HCl in dioxane leads to the formation of the dihydrochloride salt.

  • This salt formation is often carried out in an organic solvent such as dioxane or methanol, followed by filtration and drying.

  • The dihydrochloride salt typically crystallizes from solvents like n-heptane, yielding a stable, pure compound suitable for further applications.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes Yield/Outcome
1 Mixed anhydride formation 3-(trifluoromethyl)cinnamic acid + alkyl chloroformate, base (e.g., triethylamine), toluene, -20°C to 5°C Controlled addition to maintain low temp Mixed anhydride intermediate
2 Reduction Sodium borohydride in THF, 0-5°C Slow addition, followed by extraction and washing 74% yield of propenol
3 Reductive amination / Alkylation Aldehyde + diethylamine, Pd/C catalyst, H2, 0-5°C Hydrogenation to reduce double bonds Aminoethylamine intermediate
4 Salt formation HCl in dioxane or HCl gas, organic solvent Crystallization from n-heptane Dihydrochloride salt, pure

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its reactivity and biological activity. The presence of the dihydrochloride form increases its solubility in polar solvents, making it suitable for various applications in biological systems. Its structure allows for diverse chemical reactions, particularly nucleophilic substitutions due to the amine group.

Pharmaceutical Applications

  • Medicinal Chemistry :
    • Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride is often utilized as a scaffold in drug design. Its unique structural features allow it to interact with biological targets effectively. The trifluoromethyl group can enhance lipophilicity and influence pharmacokinetic properties, making it a valuable candidate for developing new therapeutics.
  • Anticancer Research :
    • Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer properties by inhibiting specific kinases or other targets involved in cancer progression. The unique electronic properties imparted by the trifluoromethyl group could be crucial for enhancing the potency of such compounds against tumor cells.
  • Neuropharmacology :
    • The compound's ability to cross the blood-brain barrier may position it as a candidate for treating neurological disorders. Its interaction with neurotransmitter systems could lead to developments in treatments for conditions such as depression or anxiety.

Table 1: Summary of Case Studies Involving Similar Compounds

StudyCompoundApplicationFindings
1N,N-Diethyl-3-(trifluoromethyl)anilineAnticancerShowed significant cytotoxicity against breast cancer cell lines.
2Diethyl(2-aminoethyl)amineNeuropharmacologyDemonstrated potential as an antidepressant in animal models.
3TrifluoromethylphenylaminesDrug DesignIdentified as effective inhibitors of specific protein kinases involved in cancer pathways.

These studies illustrate the potential applications of this compound and its analogs in drug discovery and development.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the trifluoromethylphenyl moiety.
  • Coupling reactions to introduce the diethylamine group.
  • Finalization through salt formation with hydrochloric acid.

Each step requires meticulous control over reaction conditions to ensure high yields and purity levels.

Mechanism of Action

The mechanism of action of Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Source
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride Not reported C₁₃H₁₉F₃N₂·2HCl ~332.92 (calculated) Diethylamine, CF₃-phenyl Synthetic building block
Dopamine HCl 62-31-7 C₈H₁₁NO₂·HCl 189.64 Catechol (3,4-dihydroxyphenyl) Neurotransmitter, cardiovascular drug
Diphenhydramine HCl 147-24-0 C₁₇H₂₁NO·HCl 291.82 Diphenylmethoxy, dimethylamine Antihistamine, sedative
(2,2-Difluoro-ethyl)-methyl-amine hydrochloride 139364-36-6 C₃H₈ClF₂N 131.55 Difluoroethyl, methylamine Synthetic intermediate
Berotralstat dihydrochloride Not reported C₃₀H₂₆F₄N₆O·2HCl 635.49 Pyrazole, cyano, CF₃, cyclopropyl Plasma kallikrein inhibitor (hereditary angioedema)
Impurity E(EP) (from ) Not assigned Not fully specified Not reported Hydroxyethyl, CF₃-phenyl, benzamide Pharmaceutical impurity

Key Differences and Implications

Diphenhydramine’s diphenylmethoxy group confers higher hydrophobicity than the target compound’s diethylamine .

Metabolic Stability: Fluorinated aromatic rings (e.g., CF₃ in the target compound and berotralstat) resist oxidative metabolism compared to non-fluorinated analogs like dopamine .

Synthetic Utility: The target compound’s diethylaminoethyl chain allows modular functionalization, distinguishing it from simpler hydrochlorides like (2,2-difluoro-ethyl)-methyl-amine HCl .

Pharmacological Profiles :

  • While dopamine HCl acts on adrenergic receptors, the target compound’s lack of hydroxyl groups suggests divergent receptor interactions .
  • Berotralstat’s complex structure enables enzyme inhibition, whereas the target compound’s smaller size may limit such activity .

Research and Industrial Relevance

  • Pharmaceutical Impurities : Impurities like those in highlight the importance of structural analogs in quality control during synthesis .
  • Drug Design : The trifluoromethyl motif’s prevalence in berotralstat and the target compound underscores its role in modern medicinal chemistry for enhancing potency and stability .

Biological Activity

Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride, with the molecular formula C13H21Cl2F3N2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its reactivity and biological activity. The dihydrochloride form increases its solubility in polar solvents, making it suitable for various biological assays and applications.

Synthesis

The synthesis of this compound typically involves the reaction of diethylamine with 3-(trifluoromethyl)aniline. The following steps outline the general synthetic route:

  • Reagents : Diethylamine and 3-(trifluoromethyl)aniline.
  • Solvent : Commonly ethanol or methanol.
  • Catalyst : May require a catalyst to facilitate the reaction.
  • Purification : The product is purified and converted to its dihydrochloride salt form.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances binding affinity, influencing several biological pathways.

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a modulator for neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Biological Activity Data

Research has shown that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with trifluoromethyl groups have been linked to increased potency against cancer cell lines. For instance, studies indicated that related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

  • Antiproliferative Activity : In vitro studies on related compounds indicated significant antiproliferative effects in human cancer cell lines (e.g., HeLa cells), suggesting potential therapeutic applications .
  • Neurotransmitter Studies : Research comparing the effects of trifluoroethyldopamine analogs on adenylate cyclase activity revealed that modifications in structure could lead to varying degrees of receptor activation .

Comparative Analysis

The table below compares this compound with similar compounds regarding their biological activities:

Compound NameStructureAnticancer Activity (IC50 µM)Antibacterial Activity (MIC µg/mL)
This compoundC13H21Cl2F3N21.29 - 4140 - 50
N-ethyldopamine AnalogVaries9.6 - 41Not specified
TrifluoroethyldopamineVariesWeak effectNot specified

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateRoleCharacterization MethodReference
Benzoyl ethanolamine HClAmine precursorNMR, melting point
Trifluoromethylphenyl ketoneCF3 sourceFT-IR, GC-MS

Q. Table 2: Stability Under Stress Conditions

ConditionDegradation ProductDetection MethodHalf-Life (25°C)
UV light (254 nm)N-Deethylated derivativeHPLC-UV (λ = 210 nm)48 hours
0.1M NaOHPhenolic byproductLC-MS (m/z 245)2 hours

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride
Reactant of Route 2
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Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.